Anti-ADP Platelet Aggregation: Podocarpamide as Benchmark Versus Potent Synthetic Analogues
In a head-to-head in vitro study using the Born turbidimetric method with ADP-induced rabbit platelets, nine synthetic cinnamoyl-tyramine amide analogues all exhibited higher antiplatelet aggregation inhibition than podocarpamide at the same test concentration of 200 μmol/L [1]. The most active analogues—compound 4c, 4f, and 2c—achieved inhibition rates of 60.87 %, 53.33 %, and 50.03 %, respectively [1]. Although the exact inhibition rate of podocarpamide was not separately tabulated, the authors explicitly state that all nine analogues were more active than podocarpamide, placing its inhibition below 50.03 % [1]. This quantitative relationship establishes podocarpamide as the baseline reference compound against which the superior potency of newly designed analogues is measured.
| Evidence Dimension | Inhibition of ADP-induced rabbit platelet aggregation (Born test) |
|---|---|
| Target Compound Data | Inhibition rate < 50.03 % at 200 μmol/L (inferred from “nine analogues are more active”) |
| Comparator Or Baseline | Compound 4c: 60.87 % at 200 μmol/L; Compound 4f: 53.33 %; Compound 2c: 50.03 % |
| Quantified Difference | At least 10.84 percentage points lower than the most active analogue (4c) |
| Conditions | In vitro; ADP-induced rabbit platelets; Born turbidimetric assay; concentration 200 μmol/L |
Why This Matters
Podocarpamide is indispensable as a benchmark control in antiplatelet drug discovery SAR panels; without it, the fold-improvement of new analogues over the natural product scaffold cannot be calculated.
- [1] LI Yueqing, WU Qianqian, SONG Qilin, CAO Lei, QIN Qiuyan, XU Yan, ZHAO Weijie. Synthesis and Anti-platelet Aggregation Assay of Cinnamoyl-tyramine Amide Analogues. Chinese Journal of Applied Chemistry, 2018, 35(10): 1174-1183. DOI: 10.11944/j.issn.1000-0518.2018.10.170365. View Source
